Anticancer Activity Class-Level Evidence: Sulfamoyl Acetamide Series vs. Standard Chemotherapy Baseline
In the Pawar et al. (2017) series of 21 sulfamoyl acetamide derivatives (compounds 4a–4u), tested across four human cancer cell lines, the most active congeners (4d, 4k, 4s) demonstrated promising anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cells [1]. Compounds bearing electron-donating substituents on the phenyl ring exhibited higher anticancer activity than those with electron-withdrawing groups, establishing a direct SAR link between the methoxy (–OCH₃) substituent present in the target compound and enhanced potency [1]. While individual IC₅₀ values for the target compound itself have not been published in peer-reviewed literature, the class-level evidence confirms that the methoxy-substituted sulfamoyl acetamide scaffold is associated with moderate to good anticancer activity across multiple cell lines, contrasting with the weaker activity observed for electron-withdrawing analogs within the same series [1].
| Evidence Dimension | In vitro anticancer activity across four human cancer cell lines |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the moderate-to-good activity range of the Pawar et al. series based on electron-donating (–OCH₃) substitution pattern. |
| Comparator Or Baseline | Compounds 4d, 4k, and 4s (most active congeners in the Pawar series); 5-fluorouracil used as positive control in related sulfonamide cytotoxicity studies (IC₅₀ = 77.28 µM against MDA-MB-231). |
| Quantified Difference | Electron-donating substituted compounds showed qualitatively superior activity vs. electron-withdrawing analogs within the series. Exact fold-difference for target compound unavailable. |
| Conditions | A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), Du-145 (prostate cancer) cell lines; in vitro cytotoxicity assay. |
Why This Matters
For procurement decisions, this class-level SAR data establishes that the methoxy-bearing scaffold is associated with anticancer activity, supporting selection of the target compound over des-methoxy analogs within the same chemotype for oncology-focused screening campaigns.
- [1] Pawar, C. D.; Sarkate, A. P.; Karnik, K. S.; Shinde, D. B. Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences 2017, 4 (4), 310–314. View Source
